

Preclinical Evaluation of Omigapil for Congenital Muscular Dystrophy: A Technical Overview

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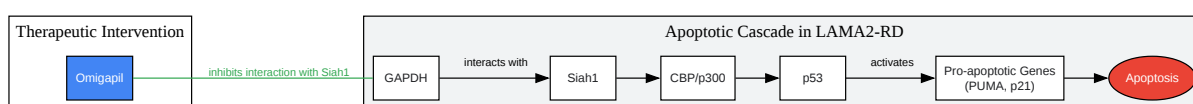
This technical guide provides an in-depth analysis of the preclinical research on **Omigapil**, a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, for the treatment of congenital muscular dystrophy (CMD), with a primary focus on laminin- α 2 deficient CMD (LAMA2-RD), also known as MDC1A. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on **Omigapil's** mechanism of action, preclinical efficacy data, and experimental methodologies.

Executive Summary

Congenital muscular dystrophies are a group of inherited neuromuscular disorders characterized by muscle weakness and wasting from birth or early infancy.^[1] A significant pathomechanism in certain types of CMD, including LAMA2-RD and COL6-related dystrophy, is apoptosis, or programmed cell death.^{[2][3]} **Omigapil** has been investigated as a potential therapeutic agent due to its anti-apoptotic properties.^[4] Preclinical studies in mouse models of LAMA2-RD have demonstrated that **Omigapil** can ameliorate key pathological features of the disease, including reducing apoptosis and fibrosis, improving respiratory function, and increasing motor activity.^{[5][6][7]} These promising preclinical findings supported the progression of **Omigapil** to clinical evaluation.^[2]

Mechanism of Action: Inhibition of Apoptosis

Omigapil's therapeutic potential in congenital muscular dystrophy stems from its ability to inhibit a specific apoptotic pathway. In laminin- α 2 deficient muscular dystrophy, the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway is activated.[6][7] **Omigapil** functions by binding to GAPDH, thereby preventing its interaction with Siah1, a critical step in this cell death cascade.[8] This inhibition leads to a downstream reduction in the expression of pro-apoptotic genes such as p53, PUMA, and p21, ultimately decreasing the number of apoptotic myonuclei.[8]



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Caption: **Omigapil**'s mechanism of action in inhibiting the GAPDH-Siah1 mediated apoptotic pathway.

Preclinical Efficacy Data

Preclinical studies of **Omigapil** have been conducted in two primary mouse models of LAMA2-RD: the severely affected dyW/dyW mouse and the milder dy2J mouse.[1] These studies have provided quantitative evidence of **Omigapil**'s beneficial effects on multiple disease parameters.

Studies in the dyW/dyW Mouse Model

The dyW/dyW mouse model exhibits a severe phenotype with early mortality, making it suitable for assessing the impact of therapeutic interventions on survival and major pathological hallmarks.[1][5]

| Parameter | Treatment Group | Outcome | Reference |
|----------------------|--|--|-----------|
| Apoptosis | Omigapil (1 mg/kg) | Significantly reduced number of apoptotic myonuclei. | [8] |
| Omigapil (1 mg/kg) | Reduced levels of pro-apoptotic proteins p53, PUMA, and p21. | [8] | |
| Body Weight | Omigapil | Reduced body weight loss. | [6][7] |
| Locomotive Activity | Omigapil | Increased locomotive activity. | [6][7] |
| Skeletal Deformation | Omigapil | Reduced skeletal deformation. | [6][7] |
| Survival | Omigapil | Protected from early mortality. | [6][7] |
| Muscle Histology | Omigapil | Increased muscle fiber density. | [8] |
| Biomarkers | Omigapil | Reduced levels of creatine kinase (CK) in the bloodstream. | [8] |

Studies in the dy2J Mouse Model

The dy2J mouse model has a milder phenotype and a longer lifespan, allowing for the evaluation of longer-term treatment effects on functional and histological measures.[1]

| Parameter | Treatment Group | Outcome | p-value | Reference |
|-------------------------------------|--|--|---------|-----------|
| Respiratory Rate | 0.1 mg/kg Omigapil | Improved from 371 to 396-402 breaths per minute. | <0.03 | [5] |
| Fibrosis (Gastrocnemius) | 0.1 mg/kg Omigapil | Significantly decreased fibrosis compared to vehicle. | <0.03 | [5] |
| Fibrosis (Diaphragm) | 0.1 mg/kg Omigapil | Significantly decreased fibrosis compared to vehicle. | <0.001 | [5] |
| 1 mg/kg Omigapil | Significantly decreased fibrosis in the diaphragm. | [5] | | |
| Movement Time | 0.1 mg/kg Omigapil | Significantly more movement time and less rest time at 30-33 weeks of age. | [5] | |
| Apoptosis (Tibialis Anterior) | Omigapil | Decreased apoptosis. | [5] | |
| Degenerating Fibers (Gastrocnemius) | 0.1 mg/kg & 1 mg/kg Omigapil | Significant decrease in the percent area of degenerating fibers. | [5] | |

| | | | |
|------------------------------------|------------------------------|--|-----|
| Centralized Nuclei (Gastrocnemius) | 0.1 mg/kg & 1 mg/kg Omigapil | Significant decrease in the percent of centralized nuclei per fiber. | [5] |
|------------------------------------|------------------------------|--|-----|

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of **Omigapil**.

Animal Models

- **dyW/dyW Mice:** This model exhibits a severe phenotype due to the absence of the laminin $\alpha 2$ protein, leading to poor growth and early death.[1] It is a valuable tool for studying the fundamental mechanisms of MDC1A and the impact of treatments on survival.
- **dy2J Mice:** This model has a milder phenotype with a longer lifespan due to the presence of a truncated laminin $\alpha 2$ protein.[1] These mice display hindlimb paralysis and dystrophic changes in skeletal muscle, making them suitable for longer-term preclinical trials assessing functional and histological outcomes.[1]

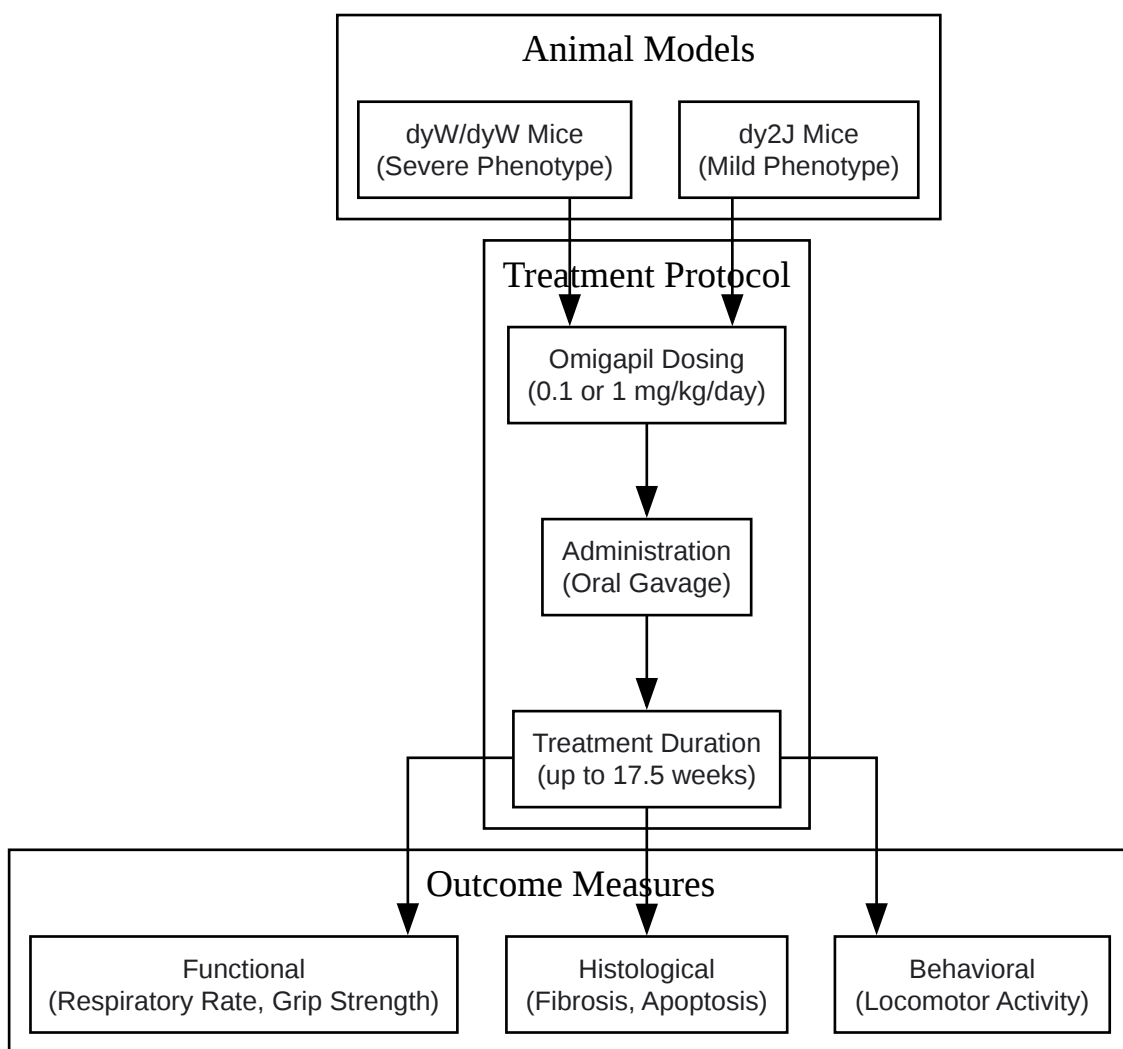
Dosing and Administration

- **dyW/dyW Mice:** Treatment with **Omigapil** at doses of 0.1 mg/kg or 1 mg/kg was initiated at 15 days of age.[8] For the first week, the drug was administered daily via intraperitoneal injection, followed by daily oral gavage.[8]
- **dy2J Mice:** Mice were treated with **Omigapil** at doses of 0.1 mg/kg/day or 1 mg/kg/day via oral gavage.[1][5] Treatment started at 12 to 15 weeks of age and continued for 17.5 weeks. [1][5]

Outcome Measures

A variety of functional, behavioral, and histological measurements were collected to assess the efficacy of **Omigapil**.

- Functional Assessments:
 - Respiratory Rate: Measured to assess respiratory muscle function.[\[5\]](#)
 - Forelimb Grip Strength: A measure of muscle strength.[\[5\]](#)
 - Hindlimb Maximal and Specific Force: Assessed at the end of the trial to determine muscle contractility.[\[5\]](#)
- Behavioral Assessments:
 - Locomotor Activity: Manual recordings of mouse activity in a new cage environment were used to quantify movement and rest time.[\[5\]](#)
- Histological Assessments:
 - Fibrosis: The percentage of fibrotic tissue in muscle sections (e.g., gastrocnemius, diaphragm, triceps brachii) was quantified.[\[5\]](#)
 - Apoptosis: The number of apoptotic myonuclei was determined.[\[5\]](#)[\[8\]](#)
 - Muscle Fiber Degeneration and Centralized Nuclei: The percentage of degenerating fibers and fibers with centralized nuclei were quantified as markers of muscle damage and regeneration.[\[5\]](#)



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Caption: Workflow of preclinical studies evaluating **Omigapil** in mouse models of CMD.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of **Omigapil** for congenital muscular dystrophy, particularly LAMA2-RD. The consistent findings across two different mouse models, demonstrating reductions in apoptosis and fibrosis, along with functional improvements, provided a solid rationale for clinical development.[5][6][7] While a Phase 1 clinical trial (CALLISTO) established the safety and favorable pharmacokinetic profile of **Omigapil** in children with LAMA2-RD and COL6-RD, it was not designed to assess efficacy.[2][9][10] Although the development of **Omigapil** was discontinued by Santhera Pharmaceuticals

following an internal pipeline review, the preclinical data remain a valuable resource for the field.^[11] The insights gained from these studies into the role of apoptosis in CMD and the potential of anti-apoptotic therapies continue to inform future research and drug development efforts for these devastating diseases.

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References

- 1. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of apoptosis in neuromuscular diseases and prospects for anti-apoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. muscular dystrophy news.com [musculardystrophynews.com]
- 5. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Omigapil ameliorates the pathology of muscle dystrophy caused by laminin- α 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 11. curecmd.org [curecmd.org]
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